molecular formula C10H15N4NaO14P3 B12327230 CID 156595310

CID 156595310

Cat. No.: B12327230
M. Wt: 531.16 g/mol
InChI Key: XWBZWHPQFRMNGQ-YQWOUVSTSA-N
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Description

Inosine-5-triphosphoric acid sodium salt: is a nucleoside triphosphate that functions as an alternative substrate for ATPases and GTPases . It is a derivative of inosine, a purine nucleoside, and is involved in various biochemical processes. The compound is known for its role in energy metabolism and signal transduction pathways.

Properties

Molecular Formula

C10H15N4NaO14P3

Molecular Weight

531.16 g/mol

InChI

InChI=1S/C10H15N4O14P3.Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1

InChI Key

XWBZWHPQFRMNGQ-YQWOUVSTSA-N

Isomeric SMILES

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5-triphosphoric acid sodium salt can be synthesized through the phosphorylation of inosine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: Industrial production of inosine-5-triphosphoric acid sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Inosine-5-triphosphoric acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Inosine-5-triphosphoric acid sodium salt is unique due to its ability to act as an alternative substrate for both ATPases and GTPases, making it a versatile tool in biochemical research. Its role in modulating various biochemical pathways and potential therapeutic applications further distinguishes it from other nucleoside triphosphates .

Q & A

How to formulate a focused research question for studying CID 156595310?

A well-structured research question should be specific, measurable, and hypothesis-driven . Begin by identifying gaps in existing literature (e.g., physicochemical properties, biological activity, or synthesis pathways of this compound). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope . For example:

  • "How does the stereochemical configuration of this compound influence its binding affinity to [specific target] compared to its enantiomer under standardized kinetic conditions?" Avoid broad queries (e.g., "What is this compound used for?") and prioritize questions that require experimental validation .

Q. What are key considerations in designing experiments for chemical compounds like this compound?

  • Reproducibility : Document synthesis protocols, purification methods, and analytical techniques (e.g., NMR, HPLC) in detail, including instrument parameters and calibration standards .
  • Controls : Include negative/positive controls (e.g., solvents, known inhibitors) to validate assay specificity.
  • Ethical compliance : Address safety protocols for handling hazardous intermediates or byproducts .
  • Data collection : Use triplicate measurements and statistical tools (e.g., ANOVA) to account for variability .

Q. How to conduct a systematic literature review for a compound under investigation?

  • Database selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound," "synthesis," "mechanism," and "structure-activity relationship."
  • Inclusion/exclusion criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor.
  • Synthesis matrices : Tabulate data on conflicting results (e.g., discrepancies in reported IC50 values) to identify unresolved questions .

Advanced Research Questions

Q. How to address contradictions in experimental data when analyzing this compound's properties?

  • Root-cause analysis : Compare experimental conditions (e.g., temperature, pH, solvent polarity) across studies. For example, solubility discrepancies may arise from differing solvent grades or hydration states .
  • Sensitivity testing : Replicate experiments under controlled variations (e.g., adjusting reaction time or catalyst loading) to isolate confounding factors .
  • Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

  • Stepwise documentation : Provide exact molar ratios, reaction timelines, and spectral data (e.g., HRMS, IR) in supplementary materials .
  • Reference standards : Use certified analytical standards (e.g., USP-grade reagents) for calibration.
  • Open-science practices : Deposit synthetic protocols in repositories like ChemRxiv or protocols.io for peer scrutiny .

Q. How to apply the FINER criteria to evaluate the feasibility of a research hypothesis involving this compound?

  • Feasible : Assess resource availability (e.g., specialized equipment for chiral separations).
  • Novel : Compare proposed mechanisms or applications against patent databases and recent reviews.
  • Ethical : Ensure compliance with institutional biosafety committees for in vitro/in vivo testing .
  • Relevant : Align with funding priorities (e.g., drug discovery for neglected diseases) or industrial needs (e.g., green chemistry) .

Data Presentation and Publication

Q. How to structure a manuscript reporting findings on this compound?

  • Materials and Methods : Use subheadings (e.g., Synthesis, Spectroscopic Analysis, Biological Assays) for clarity. Reference established protocols (e.g., IUPAC guidelines) and note deviations .
  • Results : Present processed data (e.g., dose-response curves, crystallographic data) with error margins. Use appendices for raw datasets .
  • Discussion : Contrast results with prior studies, emphasizing methodological improvements or novel insights (e.g., "Our kinetic analysis resolves prior contradictions by accounting for temperature-dependent degradation") .

Q. What strategies mitigate bias in data interpretation for controversial compounds?

  • Blinded analysis : Assign independent teams to process spectral or assay data .
  • Negative result reporting : Publish nonsignificant findings (e.g., lack of cytotoxicity in specific cell lines) to prevent publication bias .
  • Multidisciplinary review : Engage statisticians, synthetic chemists, and pharmacologists to critique interpretations .

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